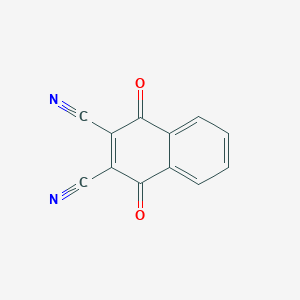

2,3-Dicyano-1,4-naphthoquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dioxonaphthalene-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJWKWOKTWTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144190 | |

| Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018-78-6 | |

| Record name | 2,3-Dicyano-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC146588 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DICYANO-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI4RD590R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dicyano-1,4-naphthoquinone from 2,3-Dichloro-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dicyano-1,4-naphthoquinone, a versatile building block in medicinal chemistry, from the readily available precursor, 2,3-dichloro-1,4-naphthoquinone. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for the purification and rigorous characterization of the final product. Furthermore, it explores the significance of 2,3-dicyano-1,4-naphthoquinone as a precursor for novel heterocyclic compounds with potential therapeutic applications, particularly in the realm of anticancer and antiviral drug discovery.

Introduction: The Strategic Importance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antifungal, antibacterial, and antiviral properties.[1] The reactivity of the naphthoquinone ring, particularly at the 2 and 3 positions, allows for a diverse range of chemical modifications, enabling the fine-tuning of their biological profiles.

2,3-Dichloro-1,4-naphthoquinone serves as an excellent starting material for the synthesis of various derivatives due to the high reactivity of its chlorine atoms towards nucleophilic substitution.[1] The introduction of cyano groups at these positions to form 2,3-dicyano-1,4-naphthoquinone is of particular interest. The electron-withdrawing nature of the nitrile functionalities can significantly modulate the electronic properties of the quinone system, influencing its reactivity and biological interactions. Moreover, the dicyano derivative is a valuable intermediate for the construction of more complex heterocyclic systems, offering a gateway to novel chemical entities for drug discovery programs.[2]

Reaction Mechanism: A Nucleophilic Aromatic Substitution Pathway

The synthesis of 2,3-dicyano-1,4-naphthoquinone from 2,3-dichloro-1,4-naphthoquinone proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks one of the electron-deficient carbon atoms (C2 or C3) of the naphthoquinone ring. The strong electron-withdrawing effect of the two carbonyl groups and the adjacent chlorine atom makes these positions highly susceptible to nucleophilic attack.

-

Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the quinone system, which helps to stabilize this intermediate.

-

Departure of the Leaving Group: In the final step, the chloride ion, a good leaving group, is eliminated, restoring the aromaticity of the quinone ring and yielding the monosubstituted product, 2-chloro-3-cyano-1,4-naphthoquinone.

-

Second Substitution: The process is then repeated at the remaining chlorinated carbon to yield the final product, 2,3-dicyano-1,4-naphthoquinone. The reaction is typically driven to completion by using an excess of the cyanide reagent and by the irreversible nature of the chloride ion's departure.

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as ethanol, is often employed to dissolve the reactants and facilitate the reaction while minimizing the potential for unwanted side reactions.[3]

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,3-dicyano-1,4-naphthoquinone.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dichloro-1,4-naphthoquinone | Reagent Grade, ≥98% | Commercially Available | |

| Potassium Cyanide (KCN) | Reagent Grade, ≥97% | Commercially Available | EXTREMELY TOXIC |

| Ethanol | Anhydrous, ≥99.5% | Commercially Available | |

| Distilled Water | --- | ||

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For acidification |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | --- | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying | |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of starting material).

-

Addition of Cyanide: While stirring at room temperature, carefully add a solution of potassium cyanide (2.2 eq) in a minimal amount of water to the ethanolic solution of the starting material. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is acidic. This will precipitate the product.

-

Filter the resulting solid using a Büchner funnel and wash thoroughly with distilled water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

-

For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent can be employed.

-

Visual Workflow

Sources

A Technical Guide to the Spectroscopic Characterization of 2,3-Dicyano-1,4-naphthoquinone: A Predictive and Comparative Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2,3-Dicyano-1,4-naphthoquinone. In light of the limited availability of direct experimental data for this specific compound, this document adopts a robust scientific approach by leveraging comprehensive data from the well-characterized precursor, 2,3-dichloro-1,4-naphthoquinone, as a comparative baseline. Through a detailed analysis of the expected spectral shifts based on fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, this guide offers a predictive framework for researchers, scientists, and drug development professionals interested in the synthesis and characterization of this and related compounds.

Introduction: The Significance of the Naphthoquinone Scaffold

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The reactivity of the naphthoquinone ring, particularly at the 2 and 3 positions, allows for extensive functionalization, leading to a diverse chemical space for drug discovery and the development of novel materials. 2,3-Dicyano-1,4-naphthoquinone, with its electron-withdrawing cyano groups, is anticipated to possess unique electronic properties and reactivity, making it a compelling target for further investigation.

Synthesis of 2,3-Dicyano-1,4-naphthoquinone

The primary synthetic route to 2,3-Dicyano-1,4-naphthoquinone involves the nucleophilic substitution of its precursor, 2,3-dichloro-1,4-naphthoquinone.[3] This reaction is a versatile method for introducing a variety of nucleophiles onto the naphthoquinone core.[1] While a specific protocol for the cyanation of 2,3-dichloro-1,4-naphthoquinone is not extensively documented, a general procedure can be reliably adapted from analogous reactions with other nucleophiles.

Proposed Synthetic Protocol:

A solution of 2,3-dichloro-1,4-naphthoquinone in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), would be treated with a cyanide salt, for instance, sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction would likely proceed at an elevated temperature to facilitate the displacement of both chloride ions. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by aqueous workup and purified by recrystallization or column chromatography.

Caption: Synthetic pathway to 2,3-Dicyano-1,4-naphthoquinone.

Spectroscopic Characterization: A Comparative and Predictive Analysis

The following sections detail the expected spectroscopic characteristics of 2,3-Dicyano-1,4-naphthoquinone based on a comparative analysis with 2,3-dichloro-1,4-naphthoquinone.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,4-naphthoquinones is characterized by signals in the aromatic region corresponding to the protons on the benzo-fused ring. The symmetry of 2,3-disubstituted 1,4-naphthoquinones results in a characteristic AA'BB' spin system.

-

2,3-dichloro-1,4-naphthoquinone (Reference): The aromatic protons of 2,3-dichloro-1,4-naphthoquinone appear as two multiplets. The protons at positions 5 and 8 are typically found further downfield (around 8.12 ppm) compared to the protons at positions 6 and 7 (around 7.78 ppm) due to the anisotropic effect of the carbonyl groups.

-

2,3-Dicyano-1,4-naphthoquinone (Prediction): The cyano group is more strongly electron-withdrawing than the chloro group. This increased deshielding effect is expected to cause a downfield shift for the aromatic protons (H-5, H-6, H-7, and H-8) in 2,3-Dicyano-1,4-naphthoquinone compared to the dichloro analogue. The overall splitting pattern (two multiplets of an AA'BB' system) will be retained.

| Compound | Aromatic Protons (H-5, H-8) | Aromatic Protons (H-6, H-7) |

| 2,3-dichloro-1,4-naphthoquinone | ~ 8.12 ppm | ~ 7.78 ppm |

| 2,3-Dicyano-1,4-naphthoquinone (Predicted) | > 8.12 ppm | > 7.78 ppm |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

2,3-dichloro-1,4-naphthoquinone (Reference): The spectrum shows signals for the carbonyl carbons (C-1 and C-4) typically in the range of 175-185 ppm. The carbons bearing the chloro substituents (C-2 and C-3) appear around 145 ppm, while the aromatic carbons resonate in the 125-135 ppm region.

-

2,3-Dicyano-1,4-naphthoquinone (Prediction):

-

Nitrile Carbons (C≡N): The most significant difference will be the appearance of a new signal for the nitrile carbons, typically in the range of 110-125 ppm.

-

Carbons C-2 and C-3: The carbons directly attached to the cyano groups are expected to shift upfield compared to the chloro-substituted carbons.

-

Carbonyl Carbons (C-1 and C-4): The strong electron-withdrawing nature of the cyano groups is expected to deshield the carbonyl carbons, resulting in a downfield shift.

-

Aromatic Carbons: A general downfield shift for the aromatic carbons is also anticipated due to the increased electron-withdrawing effect of the dicyano substitution.

-

| Carbon Atom | 2,3-dichloro-1,4-naphthoquinone | 2,3-Dicyano-1,4-naphthoquinone (Predicted) |

| C=O (C-1, C-4) | ~ 175-185 ppm | > 180 ppm |

| C-Cl (C-2, C-3) | ~ 145 ppm | N/A |

| C-CN (C-2, C-3) | N/A | ~ 115-130 ppm |

| C≡N | N/A | ~ 110-125 ppm |

| Aromatic Carbons | ~ 125-135 ppm | Slightly downfield shift |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

-

2,3-dichloro-1,4-naphthoquinone (Reference): The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1670-1680 cm⁻¹. Stretching vibrations for the aromatic C=C bonds are also observed in the 1580-1600 cm⁻¹ region.

-

2,3-Dicyano-1,4-naphthoquinone (Prediction): The most prominent and diagnostic feature in the IR spectrum of 2,3-Dicyano-1,4-naphthoquinone will be the appearance of a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, expected in the range of 2220-2260 cm⁻¹. The electron-withdrawing cyano groups are also expected to cause a slight increase in the frequency of the carbonyl (C=O) stretching vibration.

| Functional Group | 2,3-dichloro-1,4-naphthoquinone | 2,3-Dicyano-1,4-naphthoquinone (Predicted) |

| C≡N Stretch | Not Present | 2220-2260 cm⁻¹ (Strong, Sharp) |

| C=O Stretch | ~ 1670-1680 cm⁻¹ | ~ 1680-1695 cm⁻¹ |

| Aromatic C=C Stretch | ~ 1580-1600 cm⁻¹ | ~ 1580-1600 cm⁻¹ |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 1,4-naphthoquinones typically displays bands corresponding to n→π* and π→π* transitions.

-

2,3-dichloro-1,4-naphthoquinone (Reference): This compound typically exhibits absorption bands in the UV-visible region, with π→π* transitions at lower wavelengths (higher energy) and a weaker n→π* transition at a longer wavelength.

-

2,3-Dicyano-1,4-naphthoquinone (Prediction): The introduction of cyano groups, which are strong π-acceptors, will significantly influence the electronic structure. It is anticipated that the π→π* transitions will be red-shifted (to longer wavelengths) due to the extension of the conjugated system and the lowering of the LUMO energy. The n→π* transition may also be affected, potentially showing a blue-shift (hypsochromic shift) due to the inductive electron-withdrawing effect of the cyano groups, which would lower the energy of the non-bonding orbitals on the carbonyl oxygens.

General Experimental Protocols for Spectroscopic Analysis

The following are generalized, step-by-step methodologies for the spectroscopic analysis of a naphthoquinone derivative like 2,3-Dicyano-1,4-naphthoquinone.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

-

Background Scan: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Scan: Acquire the spectrum of the sample.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C=O, C=C).

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, dichloromethane) of a known concentration.

-

Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

-

Analysis: Identify the wavelengths of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Conclusion

While direct experimental spectroscopic data for 2,3-Dicyano-1,4-naphthoquinone remains to be fully reported in the scientific literature, this guide provides a robust, predictive framework for its characterization. By leveraging the extensive data available for its precursor, 2,3-dichloro-1,4-naphthoquinone, and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and UV-Vis spectral features. The key diagnostic markers for the successful synthesis of 2,3-Dicyano-1,4-naphthoquinone will be the appearance of the characteristic nitrile signals in the ¹³C NMR and IR spectra, along with predictable shifts in the proton and other carbon signals and changes in the electronic absorption spectrum. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel naphthoquinone derivatives, providing a solid foundation for their experimental design and data interpretation.

References

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

-

Dias, G. G., et al. (2023). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino). Journal of the Brazilian Chemical Society, 34, 244-259. [Link]

-

Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 1011-1018. [Link]

-

Hijji, Y. M., et al. (2012). Lawsone (2-hydroxy-1,4-naphthoquinone) as a sensitive cyanide and acetate sensor. Sensors and Actuators B: Chemical, 169, 106-112. [Link]

- Jia, L., et al. (2012). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 24(2), 816-818.

- da Silva, A. C. M., et al. (2020). Synthesis, Antitumor Activity and Docking of 2,3-(Substituted)-1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur. Journal of the Brazilian Chemical Society, 31(11), 2377-2388.

- de Oliveira, C. M. A., et al. (2021). synthetic and biological utility of 2,3-dichloro-1,4-naphthoquinone: a review. International Journal of Research - GRANTHAALAYAH, 9(5), 293-347.

-

Sathishkumar, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 896-907. [Link]

- Google Patents. (2007). Preparation method of 2,3-dichlor-1,4-naphthaquinones. CN100347141C.

-

International Journal of Research - GRANTHAALAYAH. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. [Link]

Sources

HOMO-LUMO gap of 2,3-Dicyano-1,4-naphthoquinone

An In-Depth Technical Guide to the HOMO-LUMO Gap of 2,3-Dicyano-1,4-naphthoquinone

Abstract

Introduction: The Significance of the Frontier Orbitals

2,3-Dicyano-1,4-naphthoquinone (DCNQ) is a derivative of 1,4-naphthoquinone, a structural motif found in numerous biologically active compounds.[3] The introduction of two cyano (-CN) groups at the C2 and C3 positions is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. This property is crucial for its potential applications in organic electronics as an n-type semiconductor and as a reactive intermediate in medicinal chemistry.

The HOMO-LUMO gap (E_gap) dictates several key molecular characteristics:

-

Chemical Reactivity: A small gap is associated with high chemical reactivity and low kinetic stability.[1][4]

-

Electronic Properties: The gap is analogous to the band gap in semiconductors and is a primary determinant of a molecule's conductivity.[1]

-

Optical Properties: The energy of the lowest electronic transition, observable via UV-Vis spectroscopy, is directly related to the HOMO-LUMO gap.[5]

Given the importance of this parameter, its accurate determination is paramount. This guide outlines a synergistic approach, combining theoretical calculations with electrochemical and spectroscopic experiments to provide a validated value for the HOMO-LUMO gap of DCNQ.

Computational Determination via Density Functional Theory (DFT)

DFT has become a powerful tool for predicting the electronic structure of molecules with high accuracy.[4] It provides a direct calculation of the energies of the molecular orbitals, allowing for a theoretical determination of the HOMO-LUMO gap.

Rationale and Causality

The core principle involves solving the Kohn-Sham equations for the molecule. The choice of the functional and basis set is critical for obtaining results that correlate well with experimental data.[6] The B3LYP functional is widely used as it provides a good balance between accuracy and computational cost for many organic molecules.[4] A Pople-style basis set, such as 6-311++G(d,p), is robust, incorporating diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for non-spherical electron distribution.[2]

Detailed Computational Protocol

This protocol assumes the use of the Gaussian software suite, a standard in computational chemistry.[7]

-

Structure Input: Build the molecular structure of 2,3-Dicyano-1,4-naphthoquinone using a molecular editor (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Keyword: Opt

-

Method: B3LYP/6-311++G(d,p)

-

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

-

Keyword: Freq

-

Purpose: This step is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Orbital Energy Extraction: From the output file of the completed calculation, extract the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO).

-

Gap Calculation: Calculate the HOMO-LUMO gap: ΔE = E_LUMO - E_HOMO

Visualization of Computational Workflow

Caption: Workflow for DFT-based HOMO-LUMO gap calculation.

Predicted Data Summary

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | E_HOMO | Value from calculation |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Value from calculation |

| DFT HOMO-LUMO Gap | ΔE_DFT | E_LUMO - E_HOMO |

Experimental Determination: A Two-Pronged Approach

Experimental validation is essential. We will describe two complementary techniques: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.

Method A: Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique that measures the redox potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels.[8]

The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO.[9] To anchor these relative potentials to the absolute vacuum scale, an internal standard with a known, stable redox potential is required. Ferrocene (Fc/Fc+) is the universally accepted standard for this purpose, with its redox potential having a defined energy of -4.8 eV relative to the vacuum level.[10] By measuring the potentials of our compound relative to ferrocene, we can calculate the absolute HOMO and LUMO energies.

-

Solution Preparation: Prepare a ~0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane). Dissolve the DCNQ sample to a concentration of ~1 mM. Add a small amount of ferrocene as the internal standard.

-

Electrochemical Cell Setup: Assemble a three-electrode cell:

-

Working Electrode: Glassy Carbon or Platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Measurement: Purge the cell with an inert gas (N2 or Ar) for 10-15 minutes. Record the cyclic voltammogram, scanning over a potential range that covers the oxidation and reduction events of DCNQ and the ferrocene standard.

-

Data Analysis:

-

Determine the half-wave potential for ferrocene: E_1/2(Fc/Fc+) = (E_pa + E_pc) / 2.

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) for DCNQ. These are found by extrapolating the steepest part of the current curve to the baseline.

-

-

Energy Calculation: Use the following empirical equations[10]:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

The electrochemical gap is then: ΔE_electrochem = E_LUMO - E_HOMO

-

Caption: Workflow for electrochemical HOMO-LUMO gap determination.

| Parameter | Symbol | Predicted Value |

| Onset Oxidation Potential (vs Fc/Fc+) | E_ox | Value from CV |

| Onset Reduction Potential (vs Fc/Fc+) | E_red | Value from CV |

| HOMO Energy | E_HOMO | Calculated Value (eV) |

| LUMO Energy | E_LUMO | Calculated Value (eV) |

| Electrochemical Gap | ΔE_electrochem | E_LUMO - E_HOMO |

Method B: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, revealing the electronic transitions within a molecule. The lowest energy transition is typically the HOMO to LUMO transition, which allows for an estimation of the optical gap.

According to quantum mechanics, a molecule can absorb a photon of light if the photon's energy matches the energy difference between two electronic states. The lowest energy absorption band in the spectrum corresponds to the transition of an electron from the HOMO to the LUMO.[5] The optical gap can be determined from the onset wavelength (λ_onset) of this absorption band, which represents the minimum energy required for the transition. The choice of solvent is important, as polarity can influence the energy levels and shift the absorption spectrum (solvatochromism).[11] Using a relatively non-polar solvent like dichloromethane or chloroform is often a good starting point.

-

Solution Preparation: Prepare a dilute solution of DCNQ (~10⁻⁵ M) in a UV-transparent solvent (e.g., dichloromethane, acetonitrile).

-

Spectrometer Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the DCNQ solution.

-

Spectrum Acquisition: Scan a wavelength range from the near-IR to the UV region (e.g., 800 nm to 200 nm).

-

Data Analysis:

-

Identify the absorption maximum (λ_max) of the lowest energy band.

-

Determine the absorption edge (λ_onset) by extrapolating the low-energy side of this band to the baseline.

-

-

Gap Calculation: Convert the onset wavelength (in nm) to the optical gap (in eV) using the Planck-Einstein relation:

-

ΔE_optical (eV) = 1240 / λ_onset (nm)

-

Caption: Workflow for optical HOMO-LUMO gap determination.

| Parameter | Symbol | Predicted Value |

| Absorption Maximum | λ_max | Value from Spectrum (nm) |

| Absorption Onset | λ_onset | Value from Spectrum (nm) |

| Optical Gap | ΔE_optical | Calculated Value (eV) |

Synthesis of 2,3-Dicyano-1,4-naphthoquinone

To perform the experimental measurements described, the compound must first be synthesized. A plausible and efficient route starts from the commercially available 2,3-dichloro-1,4-naphthoquinone, leveraging its high reactivity towards nucleophilic substitution.[3][12]

A potential synthetic route involves the reaction of 2,3-dichloro-1,4-naphthoquinone with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the cyanide ions displace the chloride ions.

Data Synthesis and Interpretation

It is crucial to understand that the values obtained from DFT, CV, and UV-Vis represent slightly different physical phenomena and are not expected to be identical.

-

DFT Gap: Represents the energy difference between the orbitals in a single, isolated molecule in the gas phase.

-

Electrochemical Gap: Includes effects of the solvent and the structural relaxation of the molecule upon oxidation and reduction. It is often larger than the optical gap.

-

Optical Gap: Represents the energy of a vertical electronic transition, without nuclear rearrangement. It is typically the lowest of the three values due to exciton binding energy.

A comparison of the results provides a comprehensive electronic picture of the molecule. Good agreement between the methods instills high confidence in the determined values.

Summary of Results

| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DFT Calculation | Predicted E_HOMO | Predicted E_LUMO | ΔE_DFT |

| Cyclic Voltammetry | Measured E_HOMO | Measured E_LUMO | ΔE_electrochem |

| UV-Vis Spectroscopy | N/A | N/A | ΔE_optical |

Inter-Method Relationship Diagram

Sources

- 1. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. irjweb.com [irjweb.com]

- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 6. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. granthaalayahpublication.org [granthaalayahpublication.org]

An In-Depth Technical Guide to the Reaction of 2,3-Dicyano-1,4-naphthoquinone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2,3-dicyano-1,4-naphthoquinone (DCNQ) with a diverse range of nucleophiles. Recognizing the limited direct literature on DCNQ, this guide establishes a predictive framework based on the extensively studied reactions of its structural analog, 2,3-dichloro-1,4-naphthoquinone (Dichlone). The document elucidates the underlying electronic principles governing these reactions, detailing the mechanistic pathways of nucleophilic substitution and addition. It further provides field-proven insights into experimental design and offers detailed protocols for the synthesis of key derivatives. This guide is intended to empower researchers and drug development professionals to leverage the unique chemical properties of DCNQ in the design and synthesis of novel molecular entities with potential therapeutic applications.

Introduction: The Quinone Scaffold in Drug Discovery

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] These activities include anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties.[2] The reactivity of the quinone ring, particularly its susceptibility to nucleophilic attack, allows for a wide range of chemical modifications, making it a versatile template for the development of new therapeutic agents.[3]

Among the various substituted naphthoquinones, 2,3-dicyano-1,4-naphthoquinone (DCNQ) presents a unique electronic profile. The two strongly electron-withdrawing cyano groups at the C2 and C3 positions significantly enhance the electrophilicity of the quinone ring, making it a potent Michael acceptor and a substrate for nucleophilic substitution reactions. This heightened reactivity, while offering synthetic advantages, also necessitates a nuanced understanding for controlled and selective transformations.

Due to the relative scarcity of primary literature specifically detailing the reactions of DCNQ with a broad range of nucleophiles, this guide will leverage the extensive research on its close analog, 2,3-dichloro-1,4-naphthoquinone (Dichlone), as a predictive model. The principles of nucleophilic attack on the electron-deficient quinone ring are fundamentally similar, and the vast body of work on Dichlone provides a robust framework for understanding and predicting the reactivity of DCNQ.[1]

The Electrophilic Nature of 2,3-Dicyano-1,4-naphthoquinone: A Comparative Analysis

The reactivity of 2,3-disubstituted-1,4-naphthoquinones towards nucleophiles is primarily governed by the electronic nature of the substituents at the C2 and C3 positions. In the case of DCNQ, the cyano groups are powerful electron-withdrawing groups, rendering the C2 and C3 positions highly electrophilic and susceptible to nucleophilic attack.

To visualize the flow of the reaction mechanism, a generalized scheme for nucleophilic substitution on a 2,3-disubstituted-1,4-naphthoquinone is presented below.

Figure 1: Generalized mechanism of nucleophilic substitution on 2,3-disubstituted-1,4-naphthoquinones.

The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient double bond. Subsequent elimination of a leaving group (in this case, a cyanide or chloride anion) restores the aromaticity of the quinone ring. The relative stability of the leaving group and the electrophilicity of the quinone are key factors influencing the reaction rate. Given that cyanide is a poorer leaving group than chloride, it is anticipated that reactions with DCNQ may require more forcing conditions compared to Dichlone.

Reactions with N-Nucleophiles: A Gateway to Bioactive Heterocycles

The reaction of 2,3-disubstituted-1,4-naphthoquinones with nitrogen-based nucleophiles is a cornerstone for the synthesis of a vast array of biologically active compounds.[1] This class of reactions is particularly important in drug development for the construction of novel heterocyclic systems.

Primary and Secondary Amines

The reaction of Dichlone with primary and secondary amines is well-documented and typically results in the monosubstitution of a chlorine atom to form 2-amino-3-chloro-1,4-naphthoquinone derivatives.[1] Further substitution to yield the 2,3-diamino product can be achieved, often under more forcing conditions or with a large excess of the amine.[1]

It is highly probable that DCNQ will react in a similar manner, yielding 2-amino-3-cyano-1,4-naphthoquinone derivatives. The strong electron-withdrawing nature of the remaining cyano group would likely make the second substitution more challenging than in the case of Dichlone.

Experimental Protocol: Synthesis of 2-(Alkyl/Aryl)amino-3-chloro-1,4-naphthoquinone (A Predictive Model for DCNQ)

This protocol is based on established procedures for Dichlone and serves as a starting point for the synthesis of the analogous DCNQ derivatives.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Amine: Add the primary or secondary amine (1.0-1.2 eq.) to the solution. The reaction is often carried out in the presence of a mild base, such as triethylamine or sodium carbonate, to neutralize the HCl generated during the reaction.[3]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 1: Representative Reactions of 2,3-Dichloro-1,4-naphthoquinone with Amines

| Nucleophile | Product | Yield (%) | Reference |

| Ammonia | 2-Amino-3-chloro-1,4-naphthoquinone | - | [1] |

| Aryl amines | 2-Arylamino-3-chloro-1,4-naphthoquinones | High | [1] |

| Heterocyclic amines | 2-(Heterocyclyl)-3-chloro-1,4-naphthoquinones | 98-100 | [1] |

Amino Acids

The reaction with amino acids introduces both a nucleophilic amino group and a carboxylic acid functionality, leading to the formation of N-quinonyl amino acid derivatives.[1] These compounds are of interest in the development of novel anticancer agents. The reaction with Dichlone typically results in monosubstitution at the amino group.[1]

Hydrazines and Azides

Reactions with hydrazine and its derivatives can lead to the formation of condensed heterocyclic systems. The reaction of Dichlone with sodium azide (NaN₃) leads to the formation of the diazido derivative, which can be subsequently reduced to 2,3-diamino-1,4-naphthoquinone.[1] This diamino derivative is a versatile precursor for the synthesis of more complex heterocyclic structures.[4]

Reactions with S-Nucleophiles: Accessing Thioether Derivatives

Sulfur nucleophiles, such as thiols and thiolates, are highly reactive towards electron-deficient quinones. The resulting thioether derivatives have shown a range of biological activities and are also useful as intermediates in further synthetic transformations.

Thiols and Thiolates

The reaction of Dichlone with thiols, typically in the presence of a base to generate the more nucleophilic thiolate, proceeds readily to give monosubstituted and disubstituted thioether derivatives.[3] The high nucleophilicity of sulfur compounds suggests that these reactions are likely to be efficient with DCNQ as well.[5]

Figure 2: Reaction workflow for the synthesis of thioether derivatives of DCNQ.

Experimental Protocol: Synthesis of 2-Thio-3-chloro-1,4-naphthoquinone Derivatives (A Predictive Model for DCNQ)

-

Generation of Thiolate: In a suitable solvent such as ethanol or DMF, treat the thiol (1.0-2.2 eq.) with a base (e.g., sodium ethoxide, sodium hydroxide, or triethylamine) to generate the thiolate anion.

-

Reaction with Quinone: Add a solution of 2,3-dichloro-1,4-naphthoquinone (1.0 eq.) in the same solvent to the thiolate solution.

-

Reaction Conditions: The reaction is typically exothermic and proceeds rapidly at room temperature. Monitor the reaction progress by TLC.

-

Workup and Purification: After the reaction is complete, the mixture is often acidified to neutralize the excess base. The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent, washed, dried, and purified by column chromatography.

Reactions with O-Nucleophiles: Synthesis of Ethers and Esters

Oxygen nucleophiles, such as alkoxides and phenoxides, also react with 2,3-disubstituted-1,4-naphthoquinones, although they are generally less reactive than their sulfur counterparts.

Alkoxides and Phenoxides

The reaction of Dichlone with alkoxides or phenoxides leads to the formation of 2-alkoxy- or 2-aryloxy-3-chloro-1,4-naphthoquinone derivatives.[1] These reactions often require elevated temperatures. It is expected that DCNQ will undergo similar reactions to produce 2-alkoxy- or 2-aryloxy-3-cyano-1,4-naphthoquinone derivatives.

Reactions with C-Nucleophiles: Forging Carbon-Carbon Bonds

The formation of carbon-carbon bonds is a central theme in organic synthesis. The electrophilic nature of DCNQ makes it a suitable substrate for reactions with various carbon nucleophiles.

Enamines and Enolates

Enamines and enolates are soft nucleophiles that can react with Dichlone through a Michael-type addition, followed by elimination of a chloride ion.[1] This provides a route to carbon-substituted naphthoquinone derivatives.

Grignard and Organolithium Reagents

The reaction of highly reactive organometallic reagents like Grignard or organolithium reagents with quinones can be complex, often leading to a mixture of 1,2-addition to the carbonyl groups and 1,4-conjugate addition to the enone system. Careful control of reaction conditions is crucial to achieve selectivity.

Cycloaddition Reactions: Expanding the Synthetic Utility

Beyond nucleophilic substitution and addition, DCNQ can participate in cycloaddition reactions, further expanding its synthetic versatility.

Diels-Alder Reactions

The electron-deficient double bond of DCNQ makes it an excellent dienophile in Diels-Alder reactions.[4] This [4+2] cycloaddition with a conjugated diene provides a powerful method for the construction of complex polycyclic systems.[6]

Figure 3: Schematic representation of a Diels-Alder reaction involving DCNQ.

Conclusion and Future Directions

2,3-Dicyano-1,4-naphthoquinone is a highly reactive and versatile building block with significant potential in organic synthesis and drug discovery. While direct experimental data on its reactions with a wide range of nucleophiles is still emerging, the extensive chemistry of its dichloro analog, 2,3-dichloro-1,4-naphthoquinone, provides a robust predictive framework. The powerful electron-withdrawing nature of the cyano groups in DCNQ enhances its electrophilicity, opening up avenues for a rich and diverse reaction chemistry.

Future research in this area should focus on systematically exploring the reactions of DCNQ with various classes of nucleophiles to establish a comprehensive experimental database. Comparative studies of the reactivity of DCNQ versus Dichlone will provide valuable insights into the electronic effects of the substituents. Furthermore, the synthesis and biological evaluation of novel DCNQ-derived compounds will undoubtedly contribute to the development of new therapeutic agents. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

- Ibis, C., et al. (2014). Nucleophilic substitution reactions of 1,4-naphthoquinone and biologic properties of novel S-, S,S-, N-, and N,S-substituted 1,4-naphthoquinone derivatives. Medicinal Chemistry Research, 23(5), 2140-2149.

- Synthesis of 2,3-Diyne-1,4-naphthoquinone Derivatives and Evaluation of Cytotoxic Activity against Tumor Cell Lines. (2018).

- López-López, L. I., et al. (2014). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Vitae, 21(3), 249-261.

- Ibis, C., et al. (2015). An investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731-738.

- Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

- Lesyk, R., et al. (2020). 1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. Molecules, 25(21), 5029.

- Jia, L., et al. (2011). One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry, 23(11), 4917-4919.

- Gayo, L. M., & Zimmerman, H. E. (1970). 2,3-Dicyano-1,4-naphthoquinone as a dienophile in Diels-Alder reactions. The Journal of Organic Chemistry, 35(1), 115-118.

- Nery Flores, S. D., et al. (2014). NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW. Vitae, 21(3), 249-261.

- Couladouros, E. A., & Strongilos, A. T. (2003). Synthesis of Hydroxylated Naphthoquinone Derivatives. European Journal of Organic Chemistry, 2003(17), 3341-3353.

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2018). Journal of Biochemical and Molecular Toxicology.

- Francisco, A. I., et al. (2009). New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone. Letters in Organic Chemistry, 6(5), 414-417.

- Patan, A., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.

- Koley, S., et al. (2011). Variations in product in reactions of naphthoquinone with primary amines. Journal of Chemical Sciences, 123(6), 851-857.

- Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. (2021). ACS Omega.

- BiCl3 catalyzed synthesis of 2-amino-1,4-naphthoquinones and 1,4-naphthoquinon-2-sulfides and one-pot sequential amine-arylation of 1,4-naphthoquinone. (2020). Organic & Biomolecular Chemistry.

- Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Deriv

- Synthesis of 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity. (2022). Future Medicinal Chemistry.

- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A System

- 2,3-Diaminonaphthalene-1,4-dione: Versatile precursor for the synthesis of molecular systems. (2021). Journal of Sulfur Chemistry.

- Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents. (2002). Bioorganic & Medicinal Chemistry Letters.

- Preparation method of 2,3-dichlor-1,4-naphthaquinones. (2007).

- Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene. (1969).

- Nucleophilicity of Sulfur Compounds. (2023). Chemistry LibreTexts.

- Common Classes of Organic Reactions. (2022). Chemistry LibreTexts.

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). Molecules.

- Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. (n.d.). Synlett.

- Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Deriv

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.co [scielo.org.co]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Charge-Transfer Complexes with 2,3-Dicyano-1,4-naphthoquinone: An Application and Protocol Guide

Introduction: The Intriguing World of Charge-Transfer Complexes

Charge-transfer (CT) complexes represent a fascinating class of molecular associations where an electron is transferred from a donor molecule to an acceptor molecule, resulting in the formation of a new molecular entity with unique physicochemical properties.[1] These complexes are of significant interest due to their diverse applications in fields ranging from materials science to drug development, including roles in molecular wires, nonlinear optics, and biological systems like DNA binding and antimicrobial agents.[1] At the heart of this phenomenon lies the electronic interaction between an electron-rich donor and an electron-deficient acceptor.[1]

2,3-Dicyano-1,4-naphthoquinone (DCNQ) is a potent electron acceptor, analogous to the widely studied 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (TCNQ).[2][3] The presence of the electron-withdrawing cyano groups and the quinone framework endows DCNQ with a high electron affinity, making it an excellent candidate for forming stable CT complexes with a variety of electron donors. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of DCNQ-based charge-transfer complexes, tailored for researchers, scientists, and professionals in drug development.

Fundamental Principles of DCNQ Charge-Transfer Complex Formation

The formation of a charge-transfer complex is a dynamic equilibrium between the donor (D) and the acceptor (A) molecules to form the complex (D-A):

D + A ⇌ [D→A]

The interaction involves the transfer of an electron from the Highest Occupied Molecular Orbital (HOMO) of the donor to the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[2] This electronic transition gives rise to a characteristic charge-transfer band in the UV-visible spectrum, which is typically absent in the spectra of the individual donor and acceptor molecules.[2][4] The energy of this transition is a key parameter for characterizing the complex and is influenced by the ionization potential of the donor, the electron affinity of the acceptor, and the solvent polarity.

The stability of the DCNQ charge-transfer complex is governed by several factors, including the electronic properties of the donor molecule, steric effects, and the nature of the solvent. Generally, donors with lower ionization potentials form more stable complexes. Polar solvents can influence the equilibrium and, in some cases, promote the formation of radical ion pairs.[2]

Synthesis of DCNQ Charge-Transfer Complexes: Methodologies and Protocols

The synthesis of DCNQ charge-transfer complexes can be achieved through various methods, primarily in solution or in the solid state.

Solution-Phase Synthesis

This is the most common method for preparing and studying CT complexes. It allows for straightforward characterization using spectroscopic techniques.

Protocol 1: General Solution-Phase Synthesis of a DCNQ Charge-Transfer Complex

Objective: To synthesize a DCNQ charge-transfer complex in solution for subsequent spectroscopic analysis.

Materials:

-

2,3-Dicyano-1,4-naphthoquinone (DCNQ)

-

Electron donor of choice (e.g., aromatic amines, phenols, heterocycles)

-

Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, chloroform)

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of DCNQ and the electron donor of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Reaction Mixture: In a series of volumetric flasks, mix varying molar ratios of the DCNQ and donor solutions. The total volume should be kept constant.

-

Complex Formation: Allow the mixtures to stand at room temperature for a sufficient time to reach equilibrium. The formation of the complex is often indicated by a distinct color change.[1]

-

Spectroscopic Measurement: Record the UV-visible absorption spectra of the resulting solutions over a suitable wavelength range. A new absorption band, not present in the spectra of the individual components, confirms the formation of the CT complex.[2]

Causality behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical. Polar solvents like acetonitrile can stabilize the charge-separated state and are often used.[2] The solvent should be transparent in the spectral region where the CT band is expected.

-

Concentration Range: The concentrations of the donor and acceptor should be chosen to ensure measurable absorbance values, typically within the linear range of the spectrophotometer.

Solid-State Synthesis

Solid-state synthesis methods, such as grinding or co-crystallization, can yield crystalline CT complexes suitable for structural analysis and solid-state device applications.[5]

Protocol 2: Solid-State Synthesis by Grinding

Objective: To prepare a solid DCNQ charge-transfer complex.

Materials:

-

2,3-Dicyano-1,4-naphthoquinone (DCNQ)

-

Electron donor

-

Agate mortar and pestle

Procedure:

-

Mixing: Weigh equimolar amounts of DCNQ and the electron donor.

-

Grinding: Place the powders in an agate mortar and grind them together for 15-30 minutes. A change in color is a visual indicator of complex formation.

-

Characterization: The resulting powder can be characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC).

Causality behind Experimental Choices:

-

Mechanical Grinding: The mechanical energy supplied during grinding facilitates the intimate mixing and interaction between the donor and acceptor molecules, promoting the charge-transfer reaction in the absence of a solvent.[5]

Experimental Workflow for Synthesis and Initial Characterization

Caption: Workflow for solution-phase synthesis and initial UV-Vis characterization.

Characterization of DCNQ Charge-Transfer Complexes

A comprehensive characterization of the synthesized CT complexes is essential to understand their properties.

Spectroscopic Characterization

-

UV-Visible Spectroscopy: This is the primary technique for identifying the formation of a CT complex and determining its stoichiometry. The appearance of a new, often broad, absorption band at a longer wavelength is the hallmark of CT complex formation.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the changes in the vibrational frequencies of the donor and acceptor molecules upon complexation. Shifts in the characteristic peaks, such as the C≡N and C=O stretching frequencies of DCNQ, can confirm the charge transfer.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the donor and acceptor protons and carbons upon complex formation, providing insights into the electronic redistribution within the molecules.[2]

Determination of Stoichiometry and Stability

The stoichiometry of the CT complex in solution is commonly determined using Job's method of continuous variation.[2][6] The stability of the complex is quantified by its association constant (K) and molar extinction coefficient (ε), which can be determined using the Benesi-Hildebrand equation.[2]

Protocol 3: Determination of Stoichiometry using Job's Method

Objective: To determine the molar ratio of the DCNQ-donor complex.

Procedure:

-

Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the donor and DCNQ, while keeping the total molar concentration constant.

-

Measure Absorbance: Measure the absorbance of each solution at the wavelength of the maximum absorption of the CT band (λ_max).

-

Plot Data: Plot the absorbance versus the mole fraction of the donor.

-

Determine Stoichiometry: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.[6]

Data Presentation: Spectroscopic and Thermodynamic Parameters

| Parameter | Symbol | Method of Determination | Significance |

| Wavelength of CT Band | λ_max | UV-Vis Spectroscopy | Characterizes the energy of the charge-transfer transition. |

| Association Constant | K_CT | Benesi-Hildebrand Plot | Quantifies the stability of the complex in solution. |

| Molar Absorptivity | ε | Benesi-Hildebrand Plot | A measure of the probability of the electronic transition. |

| Standard Free Energy Change | ΔG° | From K_CT | Indicates the spontaneity of the complex formation.[2] |

Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools for complementing experimental findings.[2][7] These computational methods can be used to:

-

Optimize the geometry of the CT complex.

-

Calculate the HOMO and LUMO energy levels.

-

Predict the theoretical UV-Vis spectrum.

-

Analyze the molecular electrostatic potential (MEP) to identify the sites of interaction.[2]

Logical Relationship in Characterization

Caption: Interconnected characterization techniques for DCNQ CT complexes.

Applications in Drug Development and Beyond

The unique electronic properties of DCNQ-based charge-transfer complexes open up a wide array of potential applications.

-

Drug-Receptor Interactions: The formation of CT complexes can serve as a model for understanding drug-receptor binding interactions, where charge transfer plays a crucial role.

-

Pharmaceutical Analysis: The intense color of many CT complexes can be exploited for the development of simple and sensitive spectrophotometric methods for the quantification of drugs that can act as electron donors.[3]

-

DNA Binding Studies: Charge-transfer complexes can interact with DNA through intercalation or groove binding, making them potential candidates for the development of new therapeutic agents.[6][7]

-

Organic Conductors and Semiconductors: The ability to form stacked structures in the solid state makes CT complexes promising materials for organic electronics.[4]

Conclusion and Future Perspectives

The synthesis and characterization of charge-transfer complexes involving 2,3-Dicyano-1,4-naphthoquinone offer a rich field of study with significant potential. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the formation, properties, and applications of these fascinating molecular assemblies. Future research may focus on the design of novel donor molecules to tune the electronic and optical properties of DCNQ-based CT complexes for specific applications in materials science, catalysis, and medicine. The synergy between experimental synthesis, advanced spectroscopic characterization, and computational modeling will undoubtedly continue to drive innovation in this exciting area of chemistry.

References

-

Al-Ahmary, K. M., Al-Ghamdi, A. A., & El-Shishtawy, R. M. (2021). Quinine Charge Transfer Complexes with 2,3-Dichloro-5,6-Dicyano-Benzoquinone and 7,7,8,8-Tetracyanoquinodimethane: Spectroscopic Characterization and Theoretical Study. Molecules, 26(9), 2587. [Link]

-

Nampally, V., Palnati, M. K., Baindla, N., Varukolu, M., Gangadhari, S., & Tigulla, P. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. ACS Omega, 7(19), 16689–16704. [Link]

-

Asiri, A. M., Al-Amoudi, M. S., & Al-Ghamdi, A. A. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega, 6(51), 35745–35756. [Link]

-

Li, Y., Wang, Y., & Zhang, J. (2020). The Stoichiometry of TCNQ-Based Organic Charge-Transfer Cocrystals. Crystals, 10(4), 284. [Link]

-

Darwish, H. W., & Bakheit, A. H. (2013). Charge–transfer reaction of 2,3-dichloro-1,4-naphthoquinone with crizotinib. Journal of Analytical Science and Technology, 4(1), 16. [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

-

Lee, C.-S. (2021, April 8). Charge-Transfer Complexes and their Applications [Video]. YouTube. [Link]

-

Nampally, V., Palnati, M. K., Baindla, N., Varukolu, M., Gangadhari, S., & Tigulla, P. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. ResearchGate. [Link]

-

El-Habeeb, A. A., Al-Saif, F. A., & El-Tohamy, M. F. (2021). Charge Transfer Complexes of Ketotifen with 2,3-Dichloro-5,6-dicyano-p-benzoquinone and 7,7,8,8-Tetracyanoquodimethane. ScienceOpen. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Charge–transfer reaction of 2,3-dichloro-1,4-naphthoquinone with crizotinib: Spectrophotometric study, computational molecular modeling and use in development of microwell assay for crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Chemical Sensing with 2,3-Dicyano-1,4-Naphthoquinone (DCNQ) Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-dicyano-1,4-naphthoquinone (DCNQ) derivatives in the field of chemical sensing. This document delves into the synthesis, sensing mechanisms, and practical applications of these versatile compounds, offering detailed protocols and expert insights to facilitate their successful implementation in the laboratory.

Introduction: The Potential of DCNQ Scaffolds in Chemical Sensing

The 1,4-naphthoquinone core is a privileged scaffold in medicinal chemistry and materials science, renowned for its redox properties and rich chemical reactivity.[1] Among its many derivatives, 2,3-dicyano-1,4-naphthoquinone (DCNQ) stands out as a particularly potent electron acceptor, a property conferred by the strong electron-withdrawing nature of the two nitrile groups. This pronounced electrophilicity makes the C2 and C3 positions of the quinone ring highly susceptible to nucleophilic attack, providing a versatile platform for the synthesis of a wide array of functionalized derivatives.[2]

The ability to readily introduce diverse chemical moieties onto the DCNQ core allows for the rational design of chemosensors tailored for specific analytes. By incorporating recognition units (e.g., amines, thiols, crown ethers) and signaling reporters (e.g., fluorophores, chromophores), DCNQ derivatives can be engineered to exhibit distinct changes in their optical or electrochemical properties upon interaction with a target molecule. These changes, such as a visible color change or the "turn-on" or "turn-off" of fluorescence, form the basis of their application in chemical sensing.

This guide will focus on a key application of DCNQ derivatives: the development of colorimetric and fluorescent sensors. We will explore the underlying principles of sensor design, provide detailed synthetic and analytical protocols, and discuss the interpretation of sensing data.

Core Principles of DCNQ-Based Sensing

The functionality of DCNQ-based sensors is primarily rooted in two key mechanisms:

-

Nucleophilic Addition/Substitution: The high reactivity of the C2 and C3 positions towards nucleophiles is the cornerstone of many DCNQ-based sensors.[3] The addition of a nucleophilic analyte (e.g., an amine or a thiol) to the DCNQ core can lead to the formation of a new adduct with significantly different electronic and, consequently, optical properties. This reaction can be a simple addition or a substitution, where one or both of the cyano groups are displaced. The resulting change in the electronic structure of the naphthoquinone system often manifests as a dramatic color change or a modulation of fluorescence.

-

Charge-Transfer (CT) Complex Formation: DCNQ, being a strong π-electron acceptor, can form charge-transfer complexes with electron-donating molecules.[4] This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the DCNQ acceptor. The formation of these CT complexes is often accompanied by the appearance of a new, distinct absorption band in the visible region of the spectrum, leading to a visible color change. The strength of this interaction, and thus the sensitivity of the sensor, can be tuned by modifying the electronic properties of both the donor and the acceptor.

Application Protocol: Colorimetric Sensing of Amines using DCNQ

This protocol details the synthesis of a DCNQ-based colorimetric sensor for the detection of primary and secondary amines. The principle of this assay is the nucleophilic substitution reaction between the amine and DCNQ, leading to a visually perceptible color change.

Part 1: Synthesis of the DCNQ Precursor

While 2,3-dicyano-1,4-naphthoquinone can be synthesized through various routes, a common starting material is 2,3-dichloro-1,4-naphthoquinone. The conversion involves the nucleophilic substitution of the chloro groups with cyanide ions.

Materials and Reagents:

-

2,3-dichloro-1,4-naphthoquinone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Stir plate and stir bar

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification (e.g., beakers, separatory funnel, Buchner funnel)

-

Silica gel for column chromatography

-

Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Safety Precautions:

-

Cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. Avoid contact with acids.

-

Have a cyanide antidote kit readily available and be familiar with its use.

Protocol:

-

In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone in a suitable solvent such as DMF or DMSO.

-

Add an excess of sodium or potassium cyanide to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water.

-

Purify the crude 2,3-dicyano-1,4-naphthoquinone by recrystallization or column chromatography on silica gel.

Part 2: Protocol for Amine Sensing

Materials and Reagents:

-

2,3-dicyano-1,4-naphthoquinone (DCNQ)

-

Amine analyte of interest (e.g., aniline, benzylamine, etc.)

-

Spectrophotometrically pure solvent (e.g., acetonitrile, ethanol)

-

UV-Vis spectrophotometer and cuvettes

-

Micropipettes

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of DCNQ in the chosen solvent (e.g., 1 mM in acetonitrile).

-

Prepare stock solutions of the amine analytes in the same solvent at various concentrations.

-

-

Sensing Assay:

-

In a series of vials, add a fixed volume of the DCNQ stock solution.

-

To each vial, add an increasing volume of the amine stock solution.

-

Dilute each solution to a final, constant volume with the solvent. This will create a series of solutions with a constant concentration of DCNQ and varying concentrations of the amine.

-

Prepare a blank solution containing only DCNQ and the solvent.

-

Allow the solutions to stand for a few minutes to ensure the reaction is complete. A visible color change from yellow (DCNQ solution) to a different color (e.g., red, purple) should be observed in the presence of the amine.

-

-

Data Acquisition and Analysis:

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-800 nm).

-

Plot the absorbance at the wavelength of maximum absorption of the product against the concentration of the amine.

-

From this plot, a calibration curve can be generated to determine the concentration of an unknown amine sample. The limit of detection (LOD) can also be calculated from the calibration data.

-

Expected Results and Interpretation:

Upon the addition of an amine to the DCNQ solution, a new absorption band should appear at a longer wavelength, corresponding to the formation of the amino-substituted naphthoquinone derivative. The intensity of this new band will be proportional to the concentration of the amine. This colorimetric response allows for the qualitative and quantitative detection of amines.

Visualization of the Sensing Mechanism

The following diagram illustrates the general mechanism of amine sensing using DCNQ.

Caption: General reaction scheme for the colorimetric detection of amines using DCNQ.

Quantitative Data Summary

The performance of a DCNQ-based amine sensor can be summarized in the following table. The values provided are illustrative and will vary depending on the specific amine and experimental conditions.

| Analyte | Solvent | λmax (nm) of Product | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| Aniline | Acetonitrile | 520 | 1 - 50 | 0.5 |

| Benzylamine | Acetonitrile | 480 | 5 - 100 | 1.2 |

| Piperidine | Ethanol | 550 | 0.5 - 25 | 0.2 |

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for amine sensing with DCNQ.

Caption: Experimental workflow for the colorimetric detection of amines.

Conclusion and Future Perspectives

2,3-Dicyano-1,4-naphthoquinone derivatives represent a promising class of compounds for the development of chemical sensors. Their straightforward synthesis and tunable electronic properties allow for the creation of selective and sensitive probes for a variety of analytes. The colorimetric sensing of amines detailed in this protocol serves as a foundational example of their potential.

Future research in this area could focus on:

-

Expanding the scope of analytes: Designing DCNQ derivatives for the detection of other important species such as thiols, metal ions, and reactive oxygen species.

-

Developing fluorescent sensors: Incorporating fluorogenic moieties to create "turn-on" or ratiometric fluorescent probes with higher sensitivity.

-

Applications in complex matrices: Adapting these sensors for use in environmental samples, biological fluids, and for in-vivo imaging.

-

Solid-state sensors: Immobilizing DCNQ derivatives on solid supports to create portable and reusable sensor devices.

By leveraging the unique chemical properties of the DCNQ scaffold, researchers can continue to develop innovative and impactful chemical sensing technologies.

References

-

Gafner, F., et al. (2021). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals, 14(9), 859. [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH, 7(10), 293-347. [Link]

-

Ibis, C., et al. (2015). An investigation of nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone with various nucleophilic reagents. Journal of the Serbian Chemical Society, 80(6), 731-738. [Link]

-

de Oliveira, A. B., et al. (2021). Mechanochemical Synthesis of 2‑Amino-1,4-naphthoquinones and Telescopic Synthesis of Lawsone. ACS Omega, 6(35), 22869–22879. [Link]

-

Ocal, N., et al. (2021). Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 785-792. [Link]

-